Apremilast-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

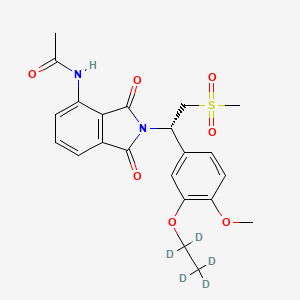

阿普列司他-d5 是阿普列司他的一种氘代形式,阿普列司他是一种磷酸二酯酶 4 (PDE4) 的小分子抑制剂。它主要用作内标,用于各种分析应用中阿普列司他的定量,例如液相色谱-质谱联用 (LC-MS)。该化合物以存在五个氘原子为特征,这些氘原子取代了阿普列司他分子中的五个氢原子,从而提供了稳定的同位素标记,有助于准确定量 .

准备方法

合成路线和反应条件

阿普列司他-d5 的合成涉及将氘原子掺入阿普列司他分子中。一种常见的方法是使用氘代试剂对前体分子中特定的氢原子进行氘代。该过程通常涉及多个步骤,包括:

前体的氘代: 起始原料使用氘代溶剂或试剂进行氘交换反应。

偶联反应: 然后使用标准有机合成技术(如酰胺键形成和环化反应)偶联氘代中间体。

工业生产方法

阿普列司他-d5 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大程度地提高产率并降低成本。关键步骤包括:

氘代反应的放大: 使用工业级氘代试剂对前体进行有效的氘代。

偶联反应的优化: 微调反应参数以确保高产率和纯度。

纯化和质量控制: 使用先进的色谱技术和严格的质量控制措施,以确保一致性和符合监管标准.

化学反应分析

反应类型

阿普列司他-d5 会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成氧化衍生物。

还原: 可以进行还原反应来修饰特定的官能团。

常用试剂和条件

氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原剂: 使用硼氢化钠和氢化铝锂等还原剂。

主要产物

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可以产生羟基化或酮衍生物,而还原可以产生醇或胺 .

科学研究应用

阿普列司他-d5 具有广泛的科学研究应用,包括:

化学: 用作分析化学中的内标,用于定量复杂混合物中的阿普列司他。

生物学: 用于生物学研究,以研究阿普列司他的药代动力学和代谢。

医学: 用于临床研究,以监测患者的药物水平,并研究阿普列司他治疗炎症性疾病的疗效。

工业: 应用于制药行业,用于质量控制和分析方法的验证 .

作用机制

阿普列司他-d5 与阿普列司他一样,抑制磷酸二酯酶 4 (PDE4),该酶分解环状腺苷单磷酸 (cAMP)。通过抑制 PDE4,阿普列司他-d5 提高细胞内 cAMP 水平,从而抑制促炎性细胞因子,如肿瘤坏死因子-α (TNF-α) 和白介素 (IL-17、IL-23)。这导致抗炎和免疫调节作用,使其有效治疗牛皮癣和银屑病关节炎等疾病 .

相似化合物的比较

类似化合物

罗氟司特: 另一种 PDE4 抑制剂,用于治疗慢性阻塞性肺病 (COPD)。

克里沙博醇: 一种 PDE4 抑制剂,用于局部治疗特应性皮炎。

独特性

阿普列司他-d5 的独特性在于其氘代性质,这在分析应用中提供了增强的稳定性和准确性。 与其他 PDE4 抑制剂不同,阿普列司他-d5 专为用作内标而设计,使其在定量分析和研究中非常宝贵 .

生物活性

Apremilast-d5, a deuterium-labeled derivative of Apremilast, is a selective inhibitor of phosphodiesterase 4 (PDE4) that has gained attention for its potential therapeutic applications in various inflammatory diseases, particularly autoimmune conditions such as psoriasis and psoriatic arthritis. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of this compound

This compound (also known as (Rac)-Apremilast D5) is structurally modified to include deuterium atoms, which enhances its stability and provides advantages in pharmacokinetic studies. The molecular formula is C22H19D5N2O7S, with a molecular weight of approximately 465.53 g/mol . The incorporation of deuterium allows for precise tracking of the compound in biological systems, making it an invaluable tool for research into inflammatory pathways.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of PDE4, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation in cAMP has several downstream effects:

- Inhibition of Pro-inflammatory Cytokines : this compound significantly reduces the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .

- Promotion of Anti-inflammatory Cytokines : The compound also induces the expression of anti-inflammatory cytokines, thereby modulating the immune response favorably .

- Matrix Metalloproteinase Regulation : Studies indicate that this compound can effectively reduce matrix metalloproteinase-3 production in gut lamina propria mononuclear cells from patients with inflammatory bowel disease, suggesting broader applications in inflammatory conditions .

Pharmacokinetics

The deuterium labeling in this compound provides enhanced stability and allows for detailed pharmacokinetic assessments. The compound's distribution and metabolism can be traced more effectively compared to non-labeled counterparts, facilitating a better understanding of its bioavailability and therapeutic window.

Clinical Efficacy

Apremilast has been shown to be effective in treating moderate to severe psoriasis and psoriatic arthritis. A summary of clinical findings related to Apremilast and its deuterated form is presented below:

Case Studies

- Real-World Evidence : A study conducted across multiple centers demonstrated that patients with moderate plaque psoriasis showed a significant reduction in PASI scores after 24 weeks on Apremilast, with an adverse drug reaction rate consistent with known safety profiles .

- Longitudinal Observational Study : In a cohort study focusing on biologic-naïve patients with psoriatic arthritis, over two-thirds continued treatment at 12 months with no radiographic progression observed, indicating sustained efficacy and safety over time .

属性

IUPAC Name |

N-[2-[(1S)-1-[4-methoxy-3-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m1/s1/i1D3,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOZEMNVLZVGJZ-JVFKXMKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why was Apremilast-d5 chosen as the internal standard in the UPLC-ESI-MS/MS method for Apremilast quantification?

A: The paper states that this compound was used as the deuterated internal standard []. Deuterated analogs, like this compound, are often selected as internal standards in mass spectrometry-based analytical methods for several reasons:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。